1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
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Overview
Description
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a chemical compound with the molecular formula C9H10F3NS It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with an amine source under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}cyclobutanamine
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is unique due to its specific trifluoromethyl-sulfanyl-phenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H10F3NS |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 |
InChI Key |
DTWKAEAIXLKPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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